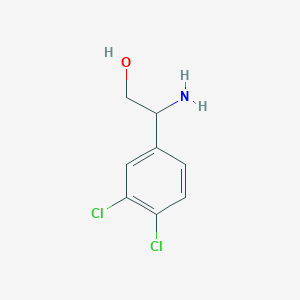

2-Amino-2-(3,4-dichlorophenyl)ethanol

Descripción general

Descripción

2-Amino-2-(3,4-dichlorophenyl)ethanol is a chemical compound that is structurally related to certain indoles and phenylethanolamines. While the provided papers do not directly discuss this compound, they offer insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, has been developed and involves methods that could potentially be adapted for the synthesis of this compound . The pharmacokinetics of these synthesized compounds were studied, indicating that the presence of halogen atoms in the molecules may prevent rapid metabolic inactivation .

Molecular Structure Analysis

Although the molecular structure of this compound is not directly analyzed in the provided papers, the structure of similar compounds suggests that the presence of amino and halogen groups could influence the chemical reactivity and interactions of the molecule. The structural isomers of β2 agonists discussed in the papers provide a basis for understanding how slight changes in molecular structure can significantly impact biological activity .

Chemical Reactions Analysis

The papers describe the dehydrogenation of indolines to produce 4-hydroxy- and 4-aminoindoles . This reaction, which involves heating in the presence of a dehydrating agent and a catalyst, could be relevant to the chemical reactions that this compound might undergo, particularly if it shares similar functional groups or structural features with the indolines.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of structurally related compounds. For instance, the pharmacokinetic studies of the synthesized compounds reveal that the halogen atoms contribute to the stability and persistence of the compounds in biological systems, which could also be true for this compound . The solubility, reactivity, and stability of the compound would be influenced by its functional groups and overall molecular structure.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Glushkova et al. (2020) focused on the synthesis and pharmacokinetics of compounds structurally similar to 2-Amino-2-(3,4-dichlorophenyl)ethanol. These compounds, used in β2 agonists like clenproperol and clenpenterol, showed proportional increases in maximum blood concentration with dose increases (Glushkova, Popkov, & Martsynkevich, 2020).

- Another study by Sroor (2019) involved the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, highlighting the chemical versatility of compounds related to this compound (Sroor, 2019).

Biocatalysis and Enantioselective Synthesis

- Miao et al. (2019) described the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral form using a specific strain of Acinetobacter sp., achieving a high yield and enantiomeric excess. This process is crucial for the synthesis of antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).

- Wang et al. (2007) conducted a kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol via lipase-catalyzed transesterification, obtaining high enantioselectivity for the R- and S-isomers. This process is significant for producing enantiomerically pure pharmaceutical intermediates (Wang, Li, Liu, & Zhang, 2007).

Pharmacological Applications

- Wu et al. (2004) identified a compound structurally related to this compound, which showed promise as an anticancer agent due to its ability to induce apoptosis more effectively in cancer cells compared to normal cells (Wu, Zhu, Gu, Zhang, Teraishi, Davis, Jacob, & Fang, 2004).

Miscellaneous Applications

- Research by Ni, Zhang, and Sun (2012) showed the use of Candida ontarioensis for the biocatalytic production of a chiral intermediate useful in the synthesis of β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

- The work by Wang, Li, and Li (2007) on the solubility of a structurally related compound in various organic solvents provides crucial data for the purification process in pharmaceutical production (Wang, Li, & Li, 2007).

Mecanismo De Acción

Target of Action

Similar compounds have shown promising inhibition efficacy against specific enzymes such as egfr and vegfr-2 kinases .

Mode of Action

Molecular docking and dynamics simulations suggest that similar compounds act on the active site of their target receptors, establishing a stable complex with the target .

Pharmacokinetics

The pharmacokinetics of similar compounds were studied on oral administration to rats at doses of 270 and 540 μg/kg. Increases in dose led to proportionate increases in the maximum blood substance concentration. Times to maximum concentration were 0.25 – 1.5 h . The presence of halogen atoms in the molecules of the study compounds prevented their rapid metabolic inactivation .

Result of Action

Similar compounds have demonstrated remarkable anticancer activities through their resistance against specific enzymes .

Análisis Bioquímico

Biochemical Properties

2-Amino-2-(3,4-dichlorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β2 agonists, which are known for their bronchodilatory and spasmolytic actions . The nature of these interactions often involves binding to specific receptors or enzymes, leading to changes in their activity. This compound’s interactions with biomolecules can influence various biochemical pathways and processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the pharmacokinetics of certain β2 agonists in animal models . These effects can lead to changes in cellular behavior, such as alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with β2 agonists can result in the activation of specific signaling pathways that regulate various cellular functions . These molecular interactions are crucial for understanding the compound’s overall effects on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the pharmacokinetics of the compound in rats indicated that its concentration in the blood changes over time, with detectable levels remaining for up to 96 hours . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that increasing the dosage leads to proportionate increases in the compound’s concentration in the blood . High doses can also result in toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For instance, the presence of halogen atoms in the compound’s structure can prevent its rapid metabolic inactivation . These interactions can influence the compound’s metabolic flux and the levels of metabolites produced.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in different tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-amino-2-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYGOSJYDNZVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297598 | |

| Record name | β-Amino-3,4-dichlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188586-38-1 | |

| Record name | β-Amino-3,4-dichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188586-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-3,4-dichlorobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)